![molecular formula C40H47P B14903189 [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound features a phosphane group bonded to a phenyl ring, which is further substituted with dimethylphenyl groups, making it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like toluene. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various halides or nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Varied products depending on the substituent introduced.
科学的研究の応用
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism by which [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the steric bulk provided by the dicyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but lacks the aryl substitution, making it less versatile in certain applications.
Bis(diphenylphosphino)ethane: Another bidentate ligand, but with different electronic and steric properties.
Uniqueness
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk and electronic properties, which make it an excellent ligand for stabilizing metal complexes and facilitating catalytic reactions. Its structure allows for fine-tuning of reactivity and selectivity in various chemical processes.
特性
分子式 |
C40H47P |
|---|---|
分子量 |
558.8 g/mol |
IUPAC名 |
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H47P/c1-28-22-29(2)25-32(24-28)36-19-13-20-37(33-26-30(3)23-31(4)27-33)40(36)38-18-11-12-21-39(38)41(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3 |
InChIキー |
NEVRBPLOLMZUHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


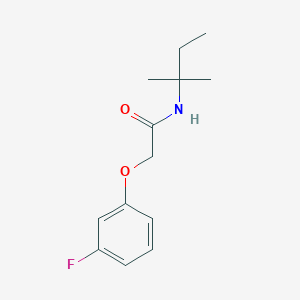
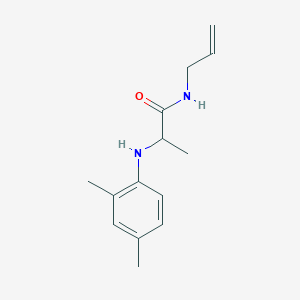
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

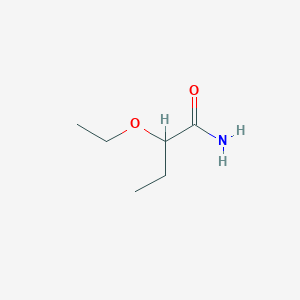
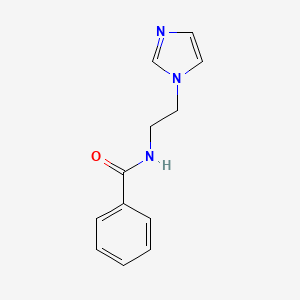
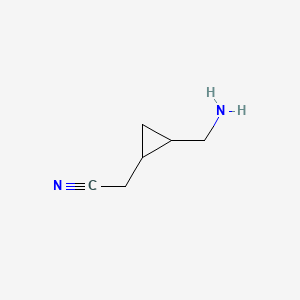
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
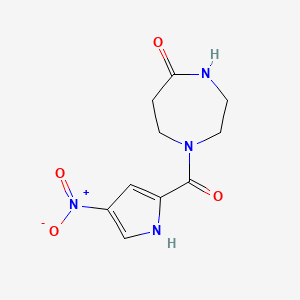
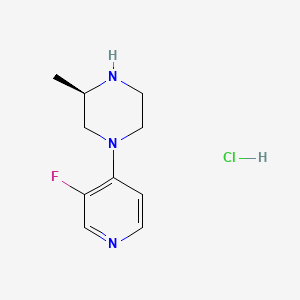
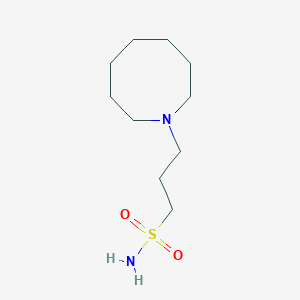
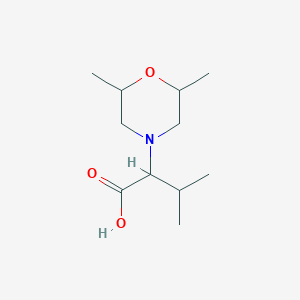
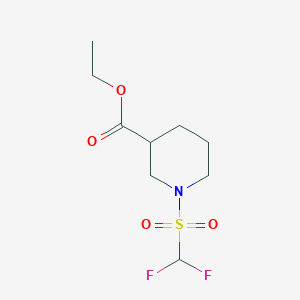
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
